molecular formula C16H17N5O3 B280339 6-(methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

6-(methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

Cat. No.: B280339
M. Wt: 327.34 g/mol
InChI Key: WAXYVYPTOXMGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of interesting properties, including its ability to interact with certain biological targets in the body. In

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves its interaction with certain biological targets in the body. This compound has been found to inhibit the activity of protein kinases and phosphodiesterases, which play important roles in cell signaling and regulation. By inhibiting these targets, this compound can disrupt cellular processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro, and has potential as an anti-cancer agent. It has also been shown to have activity against certain viral infections, including hepatitis C virus. Additionally, this compound has been found to have activity against certain inflammatory disorders, including asthma and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(Methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in lab experiments is its potential as an anti-cancer agent. This compound has been found to inhibit the growth of cancer cells in vitro, and has potential as a therapeutic agent for cancer treatment. Additionally, this compound has been found to have activity against certain viral infections and inflammatory disorders, making it a potentially useful tool for studying these conditions.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell lines, and may have adverse effects on healthy cells. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 6-(Methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one. One direction is to further explore its potential as an anti-cancer agent, particularly in vivo studies. Another direction is to investigate its potential use in treating viral infections, such as hepatitis C virus. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in treating inflammatory disorders.

Synthesis Methods

The synthesis of 6-(Methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves the reaction of 4-amino-6-methoxypyrimidine with 6-methoxy-4-methyl-2-nitroquinazoline in the presence of a reducing agent such as palladium on carbon. The resulting compound is then treated with formaldehyde to obtain the final product.

Scientific Research Applications

6-(Methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has been studied for its potential use in scientific research, particularly in the field of drug discovery. This compound has been found to have activity against certain biological targets, including protein kinases and phosphodiesterases. It has been shown to inhibit the growth of cancer cells in vitro, and has potential as an anti-cancer agent.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

6-(methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

InChI

InChI=1S/C16H17N5O3/c1-9-12-7-11(24-3)4-5-13(12)19-15(17-9)21-16-18-10(8-23-2)6-14(22)20-16/h4-7H,8H2,1-3H3,(H2,17,18,19,20,21,22)

InChI Key

WAXYVYPTOXMGCW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=O)C=C(N3)COC)OC

SMILES

CC1=NC(=NC2=C1C=C(C=C2)OC)NC3=NC(=O)C=C(N3)COC

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=O)C=C(N3)COC)OC

Origin of Product

United States

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